N1-(2-methoxyphenyl)-N2-(pyridin-3-ylmethyl)oxalamide
Description
N1-(2-Methoxyphenyl)-N2-(pyridin-3-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-disubstituted oxalic acid diamide) backbone. Its structure features:
- N1-substituent: A 2-methoxyphenyl group, which introduces electron-donating properties and steric bulk.
Properties
IUPAC Name |
N'-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-21-13-7-3-2-6-12(13)18-15(20)14(19)17-10-11-5-4-8-16-9-11/h2-9H,10H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUIRTDXOAFVDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxyphenyl)-N2-(pyridin-3-ylmethyl)oxalamide typically involves the reaction of 2-methoxyaniline with pyridine-3-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with oxalyl chloride to yield the desired oxalamide compound. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methoxyphenyl)-N2-(pyridin-3-ylmethyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methoxy and pyridinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N1-(2-methoxyphenyl)-N2-(pyridin-3-ylmethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-methoxyphenyl)-N2-(pyridin-3-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Analogous Oxalamides
Structural and Functional Comparisons
Table 1: Key Structural Variations and Functional Impacts
Key Observations :
- Pyridine Position: Pyridin-3-ylmethyl (target) vs. pyridin-2-yl (S336) alters hydrogen-bonding geometry, impacting interactions with taste receptors (TAS1R1/TAS1R3) or enzymes . Halogenated Aromatics: Chloro/fluoro substituents (e.g., Compound 28) enhance lipophilicity and antiviral potency but may increase toxicity risks .
Pharmacological and Toxicological Profiles
Solubility and Stability :
Critical Gaps :
- Direct bioactivity data for the target compound.
- Comparative in vitro/in vivo toxicity profiling.
Recommendations :
- Prioritize screening against TAS1R1/TAS1R3 receptors for flavor applications.
- Explore antiviral or enzyme inhibition assays to validate pharmacological utility.
Biological Activity
N1-(2-methoxyphenyl)-N2-(pyridin-3-ylmethyl)oxalamide is a synthetic compound belonging to the oxalamide class, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structural Characteristics
The compound features unique structural components that contribute to its biological activity:
- Molecular Formula : C18H20N4O3
- Molecular Weight : 336.38 g/mol
- Functional Groups : Includes a methoxyphenyl group and a pyridin-3-ylmethyl moiety.
These structural elements suggest potential interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for various physiological processes.
Pharmacological Effects
Research indicates that compounds within the oxalamide class exhibit a range of pharmacological effects, including:
- Antitumor Activity : Initial studies have shown that similar oxalamides can inhibit tumor growth in various cancer models.
- Anti-inflammatory Properties : The compound may reduce inflammation through modulation of cytokine production.
- Neuroprotective Effects : Potential interactions with neurotransmitter systems suggest possible applications in neurodegenerative diseases.
Case Study 1: Antitumor Activity
A study investigated the antitumor effects of oxalamide derivatives in a mouse xenograft model of cancer. Results indicated that certain derivatives significantly inhibited tumor growth, suggesting that this compound may possess similar properties due to its structural similarities .
Case Study 2: Enzyme Interaction
Research focused on the interaction between oxalamides and specific enzymes involved in metabolic pathways. Binding assays demonstrated that this compound could effectively inhibit enzyme activity, leading to altered metabolic profiles in vitro .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O3 |
| Molecular Weight | 336.38 g/mol |
| CAS Number | Not available |
| Biological Activities | Antitumor, anti-inflammatory, neuroprotective |
| Mechanism of Action | Enzyme inhibition, receptor modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
